molecular formula C21H17F3N2OS2 B2965058 3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-79-9

3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2965058
CAS No.: 686771-79-9
M. Wt: 434.5
InChI Key: FSLHKCDMAKGGGP-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 4-methylphenyl group and a 4-(trifluoromethyl)phenylmethylsulfanyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution reaction where the 4-methylphenyl group is introduced to the core structure.

    Attachment of the 4-(Trifluoromethyl)phenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the 4-(trifluoromethyl)phenylmethylsulfanyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(trifluoromethyl)phenoxy]methyl}pyridine hydrochloride
  • 4-phenoxy-1-{phenyl[3-(trifluoromethyl)phenyl]methyl}piperidine hydrochloride
  • 3-{[3-(trifluoromethyl)benzyl]oxy}pyridine hydrochloride

Uniqueness

3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both 4-methylphenyl and 4-(trifluoromethyl)phenylmethylsulfanyl groups. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2OS2/c1-13-2-8-16(9-3-13)26-19(27)18-17(10-11-28-18)25-20(26)29-12-14-4-6-15(7-5-14)21(22,23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLHKCDMAKGGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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